
2,4,14-Eicosatrienoic acid isobutylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2, 4, 14-Eicosatrienoic acid isobutylamide, also known as N-isobutyl-2, 4, 14-eicosatrienamide, belongs to the class of organic compounds known as n-acyl amines. N-acyl amines are compounds containing a fatty acid moiety linked to an amine group through an ester linkage. 2, 4, 14-Eicosatrienoic acid isobutylamide is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 4, 14-Eicosatrienoic acid isobutylamide has been primarily detected in urine. Within the cell, 2, 4, 14-eicosatrienoic acid isobutylamide is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Biosynthesis and Prostaglandin Formation
Studies have explored the biosynthesis of various eicosatrienoic acids, including the transformation of 8,11,14-eicosatrienoic acid into prostaglandins. For instance, Granström, Lands, and Samuelsson (1968) identified the biosynthesis of 9α, 15-dihydroxy-11-ketoprost-13-enoic acid from 8,11,14-eicosatrienoic acid, a process vital in prostaglandin formation (Granström, Lands, & Samuelsson, 1968).
Metabolic Transformations in Brain Development
In the realm of brain development, Dhopeshwarkar and Subramanian (1976) investigated the metabolic transformations of eicosatrienoic acid in the developing brain, highlighting its importance in neural development (Dhopeshwarkar & Subramanian, 1976).
Prostaglandin Endoperoxide Synthesis and Cytochrome P450 Monooxygenase
Oliw, Hömsten, Sprecher, and Hamberg (1993) focused on the oxygenation of eicosatrienoic acid by prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase. Their work elucidated the structure and formation mechanisms of major metabolites (Oliw, Hömsten, Sprecher, & Hamberg, 1993).
Anti-Inflammatory Effects in Human Bronchi
Research by Morin et al. (2008) revealed the anti-inflammatory effects of 14,15-epoxyeicosatrienoic acid in TNF-alpha stimulated human bronchi, indicating potential therapeutic applications in respiratory conditions (Morin et al., 2008).
Metabolism in Rabbit Renal Cortex
The metabolism of eicosatrienoic acid in the rabbit renal cortex was studied by Oliw et al. (1981), who identified the formation of various novel metabolites, thereby contributing to our understanding of renal physiology and pathology (Oliw et al., 1981).
Lipoxidase-Catalyzed Oxygenation
Hamberg and Samuelsson (1967) researched the specificity of the oxygenation of unsaturated fatty acids, including eicosatrienoic acid, by soybean lipoxidase, providing insights into enzymatic processes and lipid oxidation (Hamberg & Samuelsson, 1967).
Propiedades
Número CAS |
151391-70-7 |
|---|---|
Fórmula molecular |
C24H43NO |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
(2E,4E,14Z)-N-(2-methylpropyl)icosa-2,4,14-trienamide |
InChI |
InChI=1S/C24H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23(2)3/h8-9,18-21,23H,4-7,10-17,22H2,1-3H3,(H,25,26)/b9-8-,19-18+,21-20+ |
Clave InChI |
GQCWFFNZERNJJC-SEXMCKGYSA-N |
SMILES isomérico |
CCCCC/C=C\CCCCCCCC/C=C/C=C/C(=O)NCC(C)C |
SMILES |
CCCCCC=CCCCCCCCCC=CC=CC(=O)NCC(C)C |
SMILES canónico |
CCCCCC=CCCCCCCCCC=CC=CC(=O)NCC(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



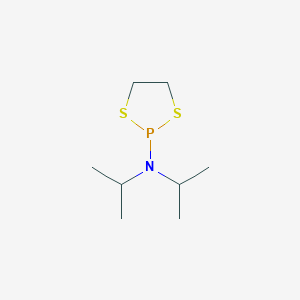

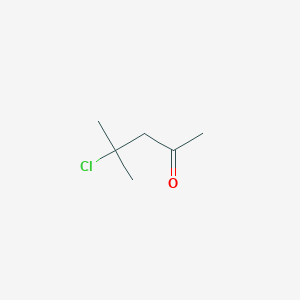
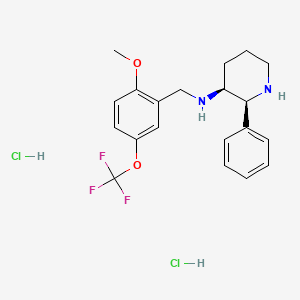
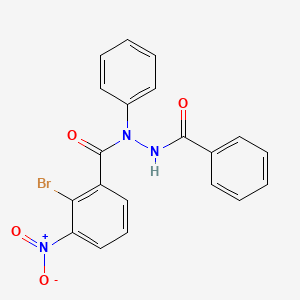

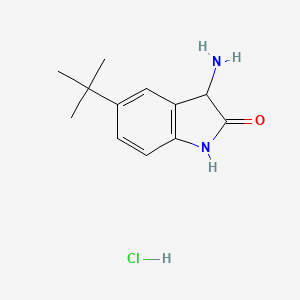

![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide hydrochloride](/img/structure/B1652528.png)
![5-(Benzylsulfanyl)-3-ethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B1652529.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile](/img/structure/B1652531.png)
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]valine](/img/structure/B1652536.png)

![Benzothiazole, 2-[4-(1H-imidazol-4-yl)-1-piperidinyl]-](/img/structure/B1652538.png)